molecular formula C11H11ClN2OS B1480125 1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine CAS No. 2092797-95-8

1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine

Cat. No.: B1480125
CAS No.: 2092797-95-8
M. Wt: 254.74 g/mol
InChI Key: LQYJNNCGPLQNOC-UHFFFAOYSA-N
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Description

1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine is a useful research compound. Its molecular formula is C11H11ClN2OS and its molecular weight is 254.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research in this area includes the synthesis of various dihydro-imidazo[2,1-c][1,4]oxazinium bromides through condensation and acetylation reactions, showcasing methods to form new compounds with potentially valuable properties (Demchenko et al., 2003). Another study involves the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-formylated formamides via ANRORC rearrangement, indicating the versatility of these compounds in chemical synthesis (Ledenyova et al., 2018).

Antimicrobial and Pharmacological Potential

A notable application is the synthesis of novel antimicrobial agents, such as 8-substituted-3,4-dihydro-6-methyl-4-phenylimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives, indicating the potential of these compounds in medical applications due to their favorable antimicrobial effects (Sawant, 2013).

Chemical Structure and Reactivity

Studies also delve into the chemical structure and reactivity of these compounds. For instance, the structure-activity relationships of antitubercular nitroimidazoles highlight the necessity of certain atoms at specific positions for aerobic activity, showcasing the detailed chemical understanding required for the development of effective antituberculars (Kim et al., 2009).

Novel Heterocyclic Systems

Further research includes the one-pot synthesis of benzo[b]benzo[4,5]imidazo[1,2-d][1,4]oxazines, demonstrating the efficiency of copper-catalyzed processes in constructing complex heterocyclic systems, potentially opening pathways to new drug discoveries (Huang et al., 2013).

Properties

IUPAC Name

1-(chloromethyl)-6-thiophen-2-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-4-8-9-6-15-10(5-14(9)7-13-8)11-2-1-3-16-11/h1-3,7,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYJNNCGPLQNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)CCl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 2
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 3
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 4
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 5
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 6
Reactant of Route 6
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine

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